N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide
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Overview
Description
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a chemical compound characterized by the presence of a pyridine ring substituted with a tert-butylsulfanyl group at the 4-position and a 2,2-dimethyl-propionamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the tert-Butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the tert-butylsulfanyl group.
Attachment of the 2,2-Dimethyl-Propionamide Group: This step involves the acylation of the pyridine ring with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the tert-butylsulfanyl group and the 2,2-dimethyl-propionamide moiety can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide: can be compared with other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butylsulfanyl group and the 2,2-dimethyl-propionamide moiety can result in unique reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-tert-butylsulfanylpyridin-3-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-10-9-15-8-7-11(10)18-14(4,5)6/h7-9H,1-6H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFGZTFLQKDHAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)SC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590327 |
Source
|
Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766557-58-8 |
Source
|
Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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